N-(3,4-dimethoxybenzyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide
Description
N-(3,4-Dimethoxybenzyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a 4-methoxyphenyl group at position 5 and a methyl group at position 2.
The compound’s methoxy substituents may enhance metabolic stability and membrane permeability compared to non-substituted analogs. Its synthesis likely follows standard amide coupling protocols, as seen in related pyrazole-acetamide derivatives (e.g., via carbodiimide-mediated reactions) .
Properties
Molecular Formula |
C22H25N3O4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-14-18(22(25-24-14)16-6-8-17(27-2)9-7-16)12-21(26)23-13-15-5-10-19(28-3)20(11-15)29-4/h5-11H,12-13H2,1-4H3,(H,23,26)(H,24,25) |
InChI Key |
JOUHPEOONDIVAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The benzyl group is introduced via nucleophilic substitution reactions, where 3,4-dimethoxybenzyl chloride reacts with the pyrazole intermediate. The final step involves the formation of the acetamide group through amidation reactions using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N-(3,4-dimethoxybenzyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxybenzyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide exerts its effects is often related to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The methoxy and acetamide groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Table 1: Heterocyclic Core Comparison
Substituent Effects on Physicochemical Properties
Methoxy Groups: The 3,4-dimethoxybenzyl group in the target compound increases steric bulk and lipophilicity compared to simpler benzyl or phenyl analogs. In contrast, N-(4-methoxyphenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide () has a single methoxy group, which may reduce metabolic stability .
Fluorine Substitution : The oxadiazole analog () includes a 4-fluorophenyl group, which enhances electronegativity and may improve target binding via halogen interactions .
Pharmacological Activity Trends
While direct activity data for the target compound are unavailable, structurally related pyrazole-acetamides in demonstrated analgesic properties. For instance:
- Compound 8c: 2-(5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide showed significant analgesic activity in mice (tail immersion test) .
- Compound 8e : 2-(5-(4-Methylphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide exhibited comparable efficacy .
The target compound’s 3-methyl and 4-methoxyphenyl groups may similarly enhance activity by optimizing steric and electronic interactions with pain receptors.
Crystallographic and Conformational Comparisons
highlights the role of substituents in dictating molecular conformation. In 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, dihedral angles between the pyrazole and aromatic rings (48.45°–56.33°) suggest a non-planar structure, which could influence binding to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
